tert-Butyl (2-azidoethyl)(methyl)carbamate
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Overview
Description
tert-Butyl (2-azidoethyl)(methyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-azidoethyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of azide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-azidoethyl)(methyl)carbamate typically involves the reaction of tert-butyl (2-bromoethyl)(methyl)carbamate with sodium azide. The reaction is carried out in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The azide group is introduced via nucleophilic substitution, where the bromine atom is replaced by the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process, especially given the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-azidoethyl)(methyl)carbamate can undergo nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF under reflux.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Various substituted carbamates depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazoles.
Reduction: tert-Butyl (2-aminoethyl)(methyl)carbamate.
Scientific Research Applications
Chemistry:
Click Chemistry: tert-Butyl (2-azidoethyl)(methyl)carbamate is used in click chemistry for the synthesis of triazoles, which are valuable in drug discovery and materials science.
Biology:
Bioconjugation: The azide group allows for bioorthogonal labeling of biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceuticals, particularly those requiring bioorthogonal functional groups.
Industry:
Polymer Chemistry: It is used in the modification of polymers to introduce functional groups that can undergo further chemical transformations.
Mechanism of Action
The mechanism of action of tert-Butyl (2-azidoethyl)(methyl)carbamate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
tert-Butyl (2-bromoethyl)(methyl)carbamate: Precursor in the synthesis of tert-Butyl (2-azidoethyl)(methyl)carbamate.
tert-Butyl (2-chloroethyl)(methyl)carbamate: Another halogenated carbamate with similar reactivity.
tert-Butyl (2-iodoethyl)(methyl)carbamate: Similar to the bromo and chloro analogs but with different reactivity due to the iodine atom.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition and reduction reactions
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)12(4)6-5-10-11-9/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZLVGJYYDTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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